

Physicochemical properties of "2-Bromo-4,5-difluorophenylacetic acid"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4,5-difluorophenylacetic acid

Cat. No.: B1274928

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4,5-difluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Bromo-4,5-difluorophenylacetic acid**, a key intermediate in organic synthesis. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Identity and Structure

2-Bromo-4,5-difluorophenylacetic acid is a halogenated aromatic carboxylic acid. The presence of bromine and fluorine atoms, along with the carboxylic acid group, imparts specific reactivity and properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.

Molecular Structure:

Caption: Chemical structure of **2-Bromo-4,5-difluorophenylacetic acid**.

Physicochemical Data

The following table summarizes the key physicochemical properties of **2-Bromo-4,5-difluorophenylacetic acid**.

Property	Value	Source(s)
CAS Number	883502-07-6	[1] [2] [3]
Molecular Formula	C ₈ H ₅ BrF ₂ O ₂	[1] [2] [4]
Molecular Weight	251.03 g/mol	[2] [4] [5]
Appearance	Off-white solid	[1] [2]
Melting Point	143.1 ± 26.5 °C	[1]
Boiling Point	313.0 ± 37.0 °C at 760 mmHg	[1] [2]
Density	1.8 ± 0.1 g/cm ³	[1]
pKa	3.82 ± 0.10 (Predicted)	[2]
LogP	2.21	[1]
Water Solubility	Slightly soluble in water	[1] [2] [4]
Vapor Pressure	0.0 ± 0.7 mmHg at 25°C	[1]
Refractive Index	1.550	[1]

Experimental Protocols

While specific experimental data for the determination of all physicochemical properties of **2-Bromo-4,5-difluorophenylacetic acid** are not publicly detailed, standard laboratory procedures are employed for such characterizations. Below are generalized methodologies for key experiments.

Melting Point Determination

The melting point is determined using a digital melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt until it is completely liquid is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are acquired on a spectrometer (e.g., 400 MHz). A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) containing a reference standard (e.g., TMS). The chemical shifts, coupling constants, and integration values are analyzed to confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. A sample is introduced into the mass spectrometer, ionized (e.g., by electrospray ionization - ESI), and the mass-to-charge ratio of the resulting ions is measured.

Solubility Determination

The solubility of the compound in various solvents (e.g., water, ethanol, DMSO) is determined by adding increasing amounts of the solute to a fixed volume of the solvent at a constant temperature until saturation is reached. The concentration of the saturated solution is then determined analytically.

Synthetic Workflow

2-Bromo-4,5-difluorophenylacetic acid is an intermediate used in organic synthesis. A generalized synthetic pathway for phenylacetic acids often involves the hydrolysis of a corresponding benzyl cyanide.



[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for phenylacetic acids.

Applications in Research and Development

As a substituted phenylacetic acid, this compound is a versatile intermediate in the synthesis of various target molecules.^[2] The presence of the bromo and difluoro groups provides multiple

reaction sites for further chemical modifications, such as cross-coupling reactions or nucleophilic substitutions. Its utility is significant in the construction of complex molecules, including active pharmaceutical ingredients (APIs).[6] While this specific molecule is not highlighted as a direct therapeutic agent, its role as a building block is crucial in the development of novel compounds with potential biological activities.

Safety Information

2-Bromo-4,5-difluorophenylacetic acid is classified as harmful. It may cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4,5-difluorophenylacetic acid | CAS#:883502-07-6 | Chemsrcc [chemsrc.com]
- 2. 2-Bromo-4,5-difluorophenylacetic acid CAS#: 883502-07-6 [amp.chemicalbook.com]
- 3. 883502-07-6 | 2-Bromo-4,5-difluorophenylacetic acid - 杭州氟药药业有限公司 [fluoropharm.com]
- 4. labfind.co.kr [labfind.co.kr]
- 5. 2-Bromo-4,5-difluorophenylacetic acid, 98% | CymitQuimica [cymitquimica.com]
- 6. nbinnno.com [nbinnno.com]
- To cite this document: BenchChem. [Physicochemical properties of "2-Bromo-4,5-difluorophenylacetic acid"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1274928#physicochemical-properties-of-2-bromo-4-5-difluorophenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com